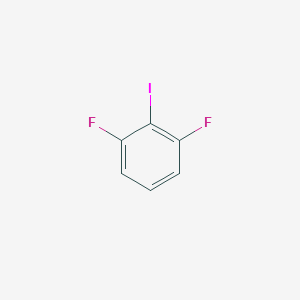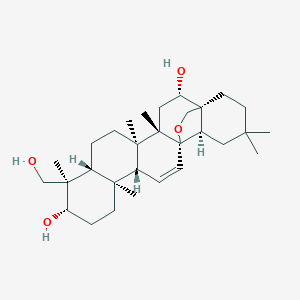
Saikogenin F
Übersicht
Beschreibung
Saikogenin F ist eine natürlich vorkommende Verbindung, die aus den Wurzeln der Pflanze Bupleurum falcatum L. gewonnen wird. Sie gehört zur Klasse der Triterpensaponine, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound wurde auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in den Bereichen der Krebs- und Entzündungsforschung .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann aus Saikosaponinen synthetisiert werden, die aus Bupleurum falcatum L. extrahiert werden. Der Prozess beinhaltet die Verwendung rekombinanter Glykosidase-Hydrolasen, die Glykosid-Spaltungsaktivität aufweisen. Die Enzyme BglPm und BglLk, die aus Paenibacillus mucilaginosus bzw. Lactobacillus koreensis kloniert wurden, werden verwendet, um Saikosaponin A und D über Prothis compound in this compound umzuwandeln . Die Reaktionsbedingungen umfassen typischerweise Temperaturen zwischen 30–37°C und einen pH-Bereich von 6,5–7,0 .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Saikosaponinen aus den getrockneten Wurzeln von Bupleurum falcatum L. Die Wurzeln werden zerkleinert und mit einer Mischung aus Ethanol und Wasser (7:3) durch Rückflussextraktion extrahiert. Der Extrakt wird dann unter reduziertem Druck eingedampft, um einen Rohextrakt zu erhalten, der anschließend mit präparativer Hochleistungsflüssigkeitschromatographie gereinigt wird .
Wissenschaftliche Forschungsanwendungen
Saikogenin F has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of saikogenin F involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Glycosidase Activity: this compound inhibits glycosidase enzymes, leading to the accumulation of glycosylated proteins and lipids.
Modulating Signaling Pathways: It affects signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Inducing Apoptosis: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria
Similar Compounds:
Saikogenin G: Another triterpenoid saponin derived from Bupleurum falcatum L., with similar anti-cancer properties.
Prothis compound: A precursor to this compound, also derived from saikosaponins.
Prosaikogenin G: A precursor to saikogenin G, with similar biological activities.
Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biochemische Analyse
Biochemical Properties
Saikogenin F interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the proliferation of A549 cells, a type of lung cancer cell, at concentrations of 50, 70, and 90 μg/mL
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of the human colon cancer cell line HCT 116 .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and how they lead to the observed effects of this compound are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on Alzheimer’s disease in mice, different doses of this compound (10, 20, and 40 mg/kg) were administered daily . The results showed that this compound could ameliorate cognition impairment induced by amyloid β (Aβ) in these mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these metabolic pathways and the exact nature of this compound’s involvement are still being researched.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Saikogenin F can be synthesized from saikosaponins, which are extracted from Bupleurum falcatum L. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity. The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, are used to convert saikosaponin A and D into this compound via prothis compound . The reaction conditions typically involve temperatures between 30–37°C and a pH range of 6.5–7.0 .
Industrial Production Methods: Industrial production of this compound involves the extraction of saikosaponins from the dried roots of Bupleurum falcatum L. The roots are crushed and extracted with a mixture of ethanol and water (7:3) through reflux extraction. The extract is then evaporated under reduced pressure to obtain a crude extract, which is further purified using preparative high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Saikogenin F unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: this compound hat sich in der Krebs- und Entzündungstherapie als vielversprechend erwiesen. .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine Wirkungen aus durch:
Hemmung der Glykosidase-Aktivität: this compound hemmt Glykosidase-Enzyme, was zur Anhäufung von glykosylierten Proteinen und Lipiden führt.
Modulation von Signalwegen: Es beeinflusst Signalwege, die an Entzündungen und Zellproliferation beteiligt sind, wie z. B. die NF-κB- und MAPK-Signalwege.
Induktion von Apoptose: this compound induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Förderung der Freisetzung von Cytochrom c aus Mitochondrien
Ähnliche Verbindungen:
Saikogenin G: Ein weiteres Triterpensaponin, das aus Bupleurum falcatum L. gewonnen wird, mit ähnlichen Antikrebswirkungen.
Prothis compound: Ein Vorläufer von this compound, ebenfalls aus Saikosaponinen gewonnen.
Prosaikogenin G: Ein Vorläufer von Saikogenin G mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Glykosidase-Hemmaktivität und seiner starken Antikrebs- und Entzündungshemmende Wirkungen einzigartig. Seine Fähigkeit, mehrere Signalwege zu modulieren und Apoptose in Krebszellen zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQSOTVBGNWDI-CUMBFETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Saikogenin F?
A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].
Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?
A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].
Q5: How is this compound metabolized in the body?
A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].
Q6: What are the primary excretion routes of this compound and its metabolites?
A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].
Q7: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].
Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?
A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].
Q9: How do structural modifications of this compound impact its activity?
A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].
Q10: What analytical methods are used to quantify this compound in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


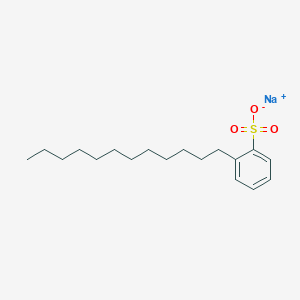

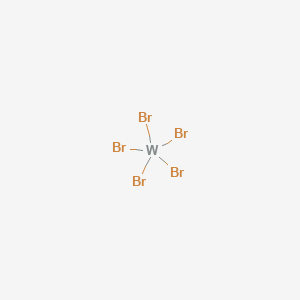
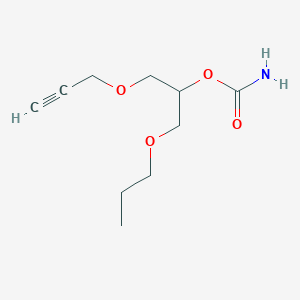
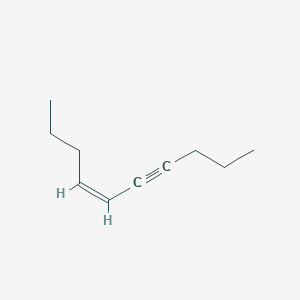
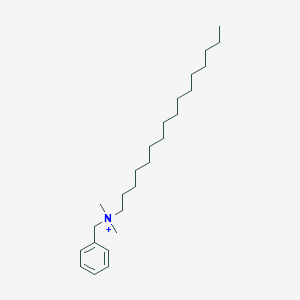
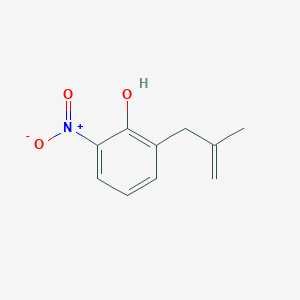
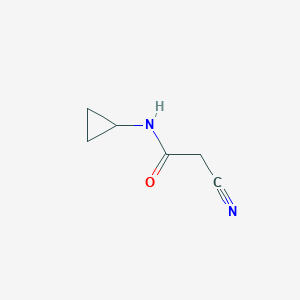


![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)


